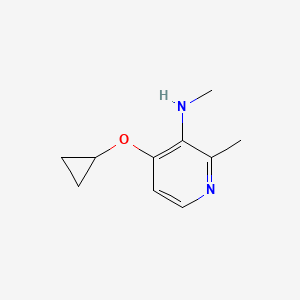
4-Cyclopropoxy-N,2-dimethylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N,2-dimethylpyridin-3-amine is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 4-Cyclopropoxy-N,2-dimethylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-cyclopropoxypyridine with N,N-dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or tetrahydrofuran . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Cyclopropoxy-N,2-dimethylpyridin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Scientific Research Applications
4-Cyclopropoxy-N,2-dimethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N,2-dimethylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
4-Cyclopropoxy-N,2-dimethylpyridin-3-amine can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): Known for its use as a nucleophilic catalyst in acylation reactions, DMAP shares structural similarities with this compound but differs in its functional groups and reactivity.
N,N-Dimethylpyridin-4-amine: This compound is another derivative of pyridine with applications in organic synthesis and catalysis.
The uniqueness of this compound lies in its cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-cyclopropyloxy-N,2-dimethylpyridin-3-amine |
InChI |
InChI=1S/C10H14N2O/c1-7-10(11-2)9(5-6-12-7)13-8-3-4-8/h5-6,8,11H,3-4H2,1-2H3 |
InChI Key |
ZONJKQNEURUCFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1NC)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















